molecular formula C13H11N3OS B2362874 5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 312523-49-2

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2362874
CAS No.: 312523-49-2
M. Wt: 257.31
InChI Key: INDRBEGHEMXEBV-UHFFFAOYSA-N
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Description

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a sophisticated chemical scaffold designed for advanced medicinal chemistry and pharmacological research. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The 1,2,4-triazole-3-thione core is a recognized pharmacophore known to interact with a variety of biological targets . The naphthyl substituent enhances the molecule's ability to engage in π-π stacking interactions within enzyme active sites, while the triazole-thione system facilitates hydrogen bonding and coordination with metal ions, which is crucial for inhibiting metalloenzymes . Primary research applications include investigation as a precursor for anticancer agents, where related 1,2,4-triazole-3-thione derivatives have demonstrated promising activity in preliminary studies . It also serves as a key intermediate for developing antimicrobial compounds, with the structural motif showing efficacy against a range of Gram-positive bacterial strains such as Staphylococcus aureus and Bacillus subtilis . The compound's structure, featuring multiple nitrogen and sulfur atoms, allows it to function as a versatile ligand for constructing metal complexes with potential therapeutic and diagnostic applications. Furthermore, its defined heterocyclic architecture makes it a valuable building block in supramolecular chemistry and crystal engineering for studying non-covalent interactions that stabilize three-dimensional networks . This reagent is provided exclusively for laboratory research purposes to explore these and other novel biological mechanisms.

Properties

IUPAC Name

3-(3-hydroxynaphthalen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-16-12(14-15-13(16)18)10-6-8-4-2-3-5-9(8)7-11(10)17/h2-7,17H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDRBEGHEMXEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

Procedure :

  • Step 1 : React 3-hydroxy-2-naphthoic acid hydrazide with methyl isothiocyanate in ethanol under reflux (6–8 hours).
  • Step 2 : Treat the intermediate thiosemicarbazide with 4N NaOH under reflux (4–6 hours). Acidification with HCl yields the target compound.

Reaction Scheme :
$$
\text{3-Hydroxy-2-naphthoic acid hydrazide} + \text{CH}_3\text{NCS} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide} \xrightarrow{\text{4N NaOH, reflux}} \text{Target Compound}
$$

Yield : 59–73%.

Key Data :

Parameter Value
Reaction Time 10–14 hours total
Solvent Ethanol/Water
Purification Recrystallization (EtOH)

Microwave-Assisted Synthesis

Procedure :

  • Step 1 : Mix 3-hydroxy-2-naphthoic acid hydrazide with methyl isothiocyanate in ethanol.
  • Step 2 : Irradiate the mixture under microwave conditions (150W, 100°C) for 15–20 minutes.
  • Step 3 : Cyclize the intermediate using microwave-irradiated 10% NaOH (3 minutes).

Advantages :

  • 90–95% yield reduction in reaction time (total 35 minutes vs. 14 hours).

Reaction Conditions :

Parameter Conventional Method Microwave Method
Time (Cyclization) 4–6 hours 3 minutes
Energy Consumption High Low

Hydrazine-Carbon Disulfide Route

Procedure :

  • Step 1 : React 3-hydroxy-2-naphthoic acid with carbon disulfide (CS$$_2$$) in a potassium hydroxide medium to form potassium dithiocarbazinate.
  • Step 2 : Treat with hydrazine hydrate (80°C, 2 hours) to form the thiosemicarbazide.
  • Step 3 : Cyclize with 2N NaOH under reflux (5 hours).

Yield : 68–75%.

Critical Notes :

  • Requires strict temperature control to avoid side reactions.
  • CS$$_2$$ handling necessitates safety precautions.

Optimization and Comparative Analysis

Solvent and Base Selection

  • Ethanol/Water Systems : Preferred for solubility of naphthyl intermediates.
  • NaOH Concentration : 4N optimal for cyclization; lower concentrations (<2N) result in incomplete reactions.

Substituent Compatibility

  • Methyl Group Introduction : Methyl isothiocyanate ensures regioselective N-methylation without side products.
  • Naphthyl Stability : The 3-hydroxy-2-naphthyl group remains intact under alkaline conditions due to resonance stabilization.

Challenges and Solutions

Common Pitfalls

  • Incomplete Cyclization : Addressed by extended reflux times or microwave assistance.
  • Byproduct Formation : Minimized using purified hydrazide precursors.

Scalability

  • Batch Size Limitations : Microwave methods scale poorly; conventional reflux is preferable for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The naphthyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the naphthyl and triazole rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H11N3OSC_{13}H_{11}N_{3}OS and an exact mass of approximately 257.062 g/mol. Its structure features a triazole ring, which is a key element responsible for many of its biological activities. The presence of the hydroxy group on the naphthalene moiety enhances its reactivity and potential interactions with biological targets .

Antimicrobial Activity

One of the most notable applications of 5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is its antimicrobial properties. Triazole derivatives have been extensively studied for their effectiveness against various bacterial and fungal strains. For instance:

  • Antibacterial Effects : Research indicates that compounds with triazole scaffolds exhibit significant antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for some triazole derivatives have shown promising results comparable to established antibiotics .
  • Antifungal Properties : The compound also demonstrates antifungal activity against pathogens like Candida albicans. Studies have reported that triazoles can inhibit fungal growth effectively, making them valuable in treating fungal infections .

Anticancer Potential

Triazole derivatives are being explored for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been investigated. In vitro studies suggest that modifications to the triazole ring can enhance cytotoxic effects against various cancer cell lines .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Compounds with hydroxyl groups are known to scavenge free radicals effectively. This property can be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Biological Evaluation : A study synthesized various triazole derivatives and tested their antimicrobial activity against clinical isolates. The findings indicated that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting the therapeutic potential of this compound class .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the naphthalene ring significantly influence the biological activity of triazoles. For example, introducing electron-donating groups can enhance antibacterial efficacy while maintaining low toxicity levels .

Data Table: Biological Activities of Triazole Derivatives

Activity TypeTarget OrganismsMIC Range (µg/mL)Reference
AntibacterialStaphylococcus aureus0.25 - 2
AntifungalCandida albicans0.5 - 8
AnticancerVarious cancer cell linesVaries by derivative
AntioxidantFree radical scavenging assaysEffective

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., hexyl at position 4) improve blood-brain barrier penetration and anticonvulsant efficacy . Aryl groups (e.g., chlorophenyl, naphthyl) enhance receptor binding and metabolic stability .
  • Hydroxy Groups : Hydroxy-substituted aryl rings (e.g., 3-hydroxy-2-naphthyl) may increase antioxidant capacity and reduce neurotoxicity .

Pharmacological and Toxicological Profiles

Anticonvulsant Efficacy

  • Therapeutic Indices :
    • TP-315 (10.3) and TP-427 (13.9) demonstrate higher safety margins compared to classical antiepileptics .
    • Hydroxy-naphthyl derivatives may offer improved indices due to reduced neurotoxicity, though direct data is lacking.

Metabolic Stability

  • Microsomal Metabolism : 4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed metabolic inertness, producing minimal dealkylated metabolites . This suggests methyl or naphthyl substituents could further enhance stability.

Biological Activity

5-(3-hydroxy-2-naphthyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 312523-49-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a triazole ring fused with a naphthyl group and a thione functional group. Its molecular formula is C13H11N3OSC_{13}H_{11}N_3OS, which contributes to its unique chemical reactivity and biological activity.

Synthesis

The synthesis typically involves the condensation of 3-hydroxy-2-naphthyl hydrazide with appropriate aldehydes under basic conditions. The reaction conditions are crucial for achieving high yields and purity levels.

Anticancer Properties

Research has demonstrated that derivatives of triazole-thiones exhibit significant anticancer activity. A study highlighted that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines including melanoma and breast cancer cells . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.

Table 1: Cytotoxicity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity
5-(3-hydroxy-2-naphthyl)-4-methyl...MDA-MB-231 (Breast Cancer)>100High
Similar Triazole DerivativeIGR39 (Melanoma)<50Very High
Another DerivativePanc-1 (Pancreatic)>100Moderate

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents . The thione group is believed to play a critical role in this activity by interacting with microbial enzymes.

The biological activity of this compound is thought to involve several mechanisms:

  • Metal Ion Chelation : The compound can chelate metal ions, which may enhance its bioactivity by stabilizing reactive intermediates.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study examining the effects of triazole derivatives on cancer cells reported that compounds bearing the triazole-thione moiety displayed enhanced cytotoxicity compared to their non-thione counterparts . The study utilized MTT assays to measure cell viability and found that certain derivatives had IC50 values significantly lower than 100 µM against aggressive cancer cell lines.

Q & A

Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions starting from thiosemicarbazide derivatives. A common approach includes reacting 3-hydroxy-2-naphthoic hydrazide with carbon disulfide in basic media (e.g., NaOH/DMF) to form intermediate thiosemicarbazides, followed by acid-catalyzed cyclization . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
  • Temperature control : Cyclization at 80–100°C improves yield (e.g., 92–94% reported for analogs) .
  • Purification : Flash column chromatography (e.g., CH₂Cl₂:MeOH, 96:4 v/v) isolates the product with >95% purity .
    Key Data : Melting points (199–200°C for allyl-substituted analogs) and elemental analysis (C: 63.52–66.15%) validate purity .

Basic: Which spectroscopic/chromatographic techniques confirm structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., aromatic protons at δ 6.8–8.2 ppm, thione C=S at ~1153 cm⁻¹ in IR) .
  • Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+^+ at 368.0977 for benzimidazole analogs) .
  • HPLC : Retention times (e.g., tR_R=6.58 min for bromophenyl derivatives) and UV-Vis (λmax_{max}=261 nm) assess purity .
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., N: 12.03% found vs. 12.06% calculated) .

Advanced: How can DFT predict electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Molecular geometry : Bond lengths/angles (e.g., C=S: 1.68 Å) align with X-ray data for triazole-thiones .
  • Vibrational frequencies : IR-active modes (e.g., C=S stretch at 1153 cm⁻¹) correlate with experimental spectra .
  • NMR chemical shifts : 1H^1H/13C^{13}C shifts predicted via gauge-independent atomic orbital (GIAO) method show <5% deviation from experimental values .
  • HOMO-LUMO energies : Bandgap (~4.5 eV) indicates electrophilic reactivity at the thione sulfur .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions (e.g., antimicrobial vs. cytotoxic effects) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity (MIC: 2 µg/mL) but reduce cytotoxicity (IC50_{50}: >100 µM) .
  • Assay variability : Standardize protocols (e.g., broth microdilution for MICs; MTT assay for cytotoxicity) .
  • Biological models : Test across Gram-positive/negative bacteria and cancer cell lines (e.g., HeLa, MCF-7) to identify selectivity .
    Case Study : 4-Chlorophenyl analogs show 85% antifungal inhibition but <10% cytotoxicity, suggesting target-specific mechanisms .

Advanced: How do halogenated aryl substituents modulate antiproliferative activity?

Methodological Answer:

  • SAR Analysis : Bromine at the 3-position (e.g., 6c) increases cytotoxicity (IC50_{50}: 12.5 µM vs. 25.6 µM for non-halogenated analogs) due to enhanced DNA intercalation .
  • Experimental Validation :
    • Synthesis : Introduce halogens via Suzuki coupling or electrophilic substitution .
    • In vitro testing : Dose-response curves (0.1–100 µM) in cancer cells quantify potency.
    • Mechanistic studies : Flow cytometry (apoptosis assays) and Western blotting (p53 activation) confirm pathways .
      Key Data : Bromophenyl derivative 6c shows 85.5% yield and 197.6°C mp, validated by 1H^1H-NMR (δ 7.45–7.89 ppm for aromatic H) .

Advanced: What computational tools model structure-activity relationships (SAR)?

Methodological Answer:

  • Neural Networks : Predict antituberculosis activity using electronic-topological descriptors (e.g., 5-(4-aminophenyl) analogs show R2^2=0.89 for activity correlation) .
  • Molecular Docking : AutoDock Vina simulates binding to fungal CYP51 (binding energy: −9.2 kcal/mol for 3-hydroxynaphthyl derivatives) .
  • MD Simulations : GROMACS assesses stability of enzyme-ligand complexes (RMSD <2.0 Å over 100 ns) .

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